(2Z)-3-[(2,5-difluorophenyl)sulfanyl]prop-2-enoic acid
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Overview
Description
(2Z)-3-[(2,5-difluorophenyl)sulfanyl]prop-2-enoic acid: is an organic compound characterized by the presence of a difluorophenyl group attached to a sulfanyl group, which is further connected to a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3-[(2,5-difluorophenyl)sulfanyl]prop-2-enoic acid typically involves the following steps:
Formation of the Difluorophenyl Sulfanyl Intermediate: The initial step involves the introduction of a difluorophenyl group to a sulfanyl moiety. This can be achieved through nucleophilic substitution reactions where a difluorophenyl halide reacts with a thiol compound under basic conditions.
Coupling with Prop-2-enoic Acid: The intermediate is then coupled with prop-2-enoic acid using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bond in the prop-2-enoic acid moiety, converting it to a saturated carboxylic acid.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated carboxylic acids.
Substitution: Halogenated or nitrated derivatives of the difluorophenyl group.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s structural features are of interest in the design of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry:
Polymer Chemistry: The compound can be incorporated into polymer backbones to modify their physical properties, such as thermal stability or solubility.
Mechanism of Action
The mechanism by which (2Z)-3-[(2,5-difluorophenyl)sulfanyl]prop-2-enoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the sulfanyl group may participate in covalent bonding with target proteins.
Comparison with Similar Compounds
- (2Z)-3-[(2,4-difluorophenyl)sulfanyl]prop-2-enoic acid
- (2Z)-3-[(3,5-difluorophenyl)sulfanyl]prop-2-enoic acid
- (2Z)-3-[(2,5-dichlorophenyl)sulfanyl]prop-2-enoic acid
Uniqueness:
- The specific positioning of the fluorine atoms in (2Z)-3-[(2,5-difluorophenyl)sulfanyl]prop-2-enoic acid can influence its electronic properties and reactivity, making it distinct from other difluorophenyl derivatives.
- The presence of the sulfanyl group provides unique opportunities for further functionalization and potential covalent interactions with biological targets.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications
Properties
CAS No. |
1564084-66-7 |
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Molecular Formula |
C9H6F2O2S |
Molecular Weight |
216.2 |
Purity |
95 |
Origin of Product |
United States |
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